Sesamolinol's Superior Electron Donation Potential Compared to Major Sesame Lignans
Density Functional Theory (DFT) calculations indicate that sesamolinol is a more efficient electron donor than the major sesame lignans sesamin and sesamolin. This is based on computed ionization potential (IP) values, where sesamolinol's IP is comparable to that of active flavonoids, suggesting a potentially distinct radical scavenging mechanism via sequential proton loss electron transfer (SPLET) [1].
| Evidence Dimension | Ionization Potential (IP) for Electron Donation |
|---|---|
| Target Compound Data | Calculated IP value comparable to active flavonoids (exact value not provided) |
| Comparator Or Baseline | Sesamin and sesamolin (major sesame lignans lacking a phenolic group) |
| Quantified Difference | Qualitative: Sesamolinol classified as 'efficient electron donor comparable to active flavonoids'; sesamin/sesamolin act via hydrogen atom transfer with lower predicted activity |
| Conditions | DFT calculations in gas-phase and solvent (benzene, water) models |
Why This Matters
This indicates a different, potentially more potent antioxidant mechanism, making sesamolinol a more relevant candidate for studies focused on electron-transfer based radical scavenging.
- [1] Papadopoulos, A. G., Nenadis, N., & Sigalas, M. P. (2016). DFT study of radical scavenging activity of sesame oil lignans and selected in vivo metabolites of sesamin. Computational and Theoretical Chemistry, 1077, 25-31. View Source
